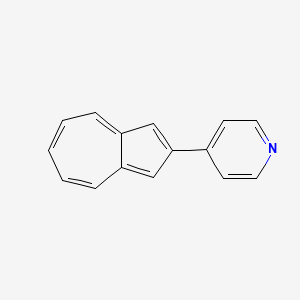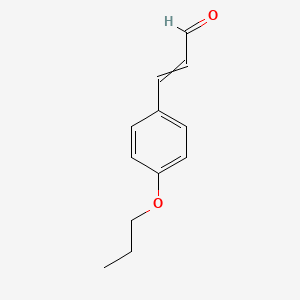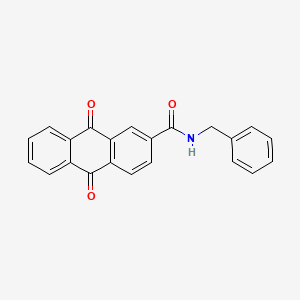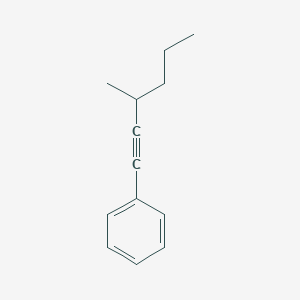
4-(Azulen-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azulen-2-yl)pyridine is a unique compound that combines the azulene and pyridine moieties. Azulene is a nonbenzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of significant scientific interest.
Vorbereitungsmethoden
The synthesis of 4-(Azulen-2-yl)pyridine typically involves the coupling of azulene with pyridine derivatives. One common method is the reaction of 2-chloroazulene with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
4-(Azulen-2-yl)pyridine undergoes various types of chemical reactions, including:
Electrophilic Substitution: The azulene moiety can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2- and 4-positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted pyridines and azulenes.
Wissenschaftliche Forschungsanwendungen
4-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique electronic properties make it useful in the study of aromaticity and electronic interactions.
Wirkmechanismus
The mechanism of action of 4-(Azulen-2-yl)pyridine is largely dependent on its interaction with various molecular targets. The azulene moiety can interact with enzymes and receptors, potentially inhibiting their activity. For example, azulene derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The pyridine ring can also interact with metal ions and other electrophilic species, making it useful in coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
4-(Azulen-2-yl)pyridine can be compared with other azulene and pyridine derivatives:
4-(Azulen-1-yl)pyridine: Similar structure but with the azulene moiety attached at a different position, leading to different electronic properties and reactivity.
Azulene: The parent compound, known for its deep blue color and unique aromaticity.
Pyridine: The parent heterocycle, widely used in organic synthesis and as a solvent.
The uniqueness of this compound lies in the combination of the azulene and pyridine moieties, which imparts unique electronic and chemical properties not found in the individual components .
Eigenschaften
CAS-Nummer |
921228-59-3 |
|---|---|
Molekularformel |
C15H11N |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-4-13-10-15(11-14(13)5-3-1)12-6-8-16-9-7-12/h1-11H |
InChI-Schlüssel |
UMJSHRXNMXBOFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea](/img/structure/B12618714.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12618723.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)

![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)

![L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine](/img/structure/B12618745.png)

![9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12618750.png)
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
